molecular formula C11H17Cl2NO B1432863 5-(4-Chlorophenoxy)pentan-1-amine hydrochloride CAS No. 161523-72-4

5-(4-Chlorophenoxy)pentan-1-amine hydrochloride

Cat. No.: B1432863
CAS No.: 161523-72-4
M. Wt: 250.16 g/mol
InChI Key: AVRAGWNCFCFFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenoxy)pentan-1-amine hydrochloride is a chemical compound that belongs to the class of amines. It is commonly used in medical, environmental, and industrial research. The compound is characterized by its molecular formula C11H17Cl2NO and a molecular weight of 250.16 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)pentan-1-amine hydrochloride typically involves the reaction of 4-chlorophenol with 1-bromopentane to form 5-(4-chlorophenoxy)pentane. This intermediate is then reacted with ammonia to produce 5-(4-Chlorophenoxy)pentan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic route but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-(4-Chlorophenoxy)pentan-1-amine, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(4-Chlorophenoxy)pentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of biological processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)pentan-1-amine hydrochloride: Similar in structure but with a phenyl group instead of a phenoxy group.

    4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group but different functional groups and applications.

Uniqueness

5-(4-Chlorophenoxy)pentan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(4-chlorophenoxy)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRAGWNCFCFFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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